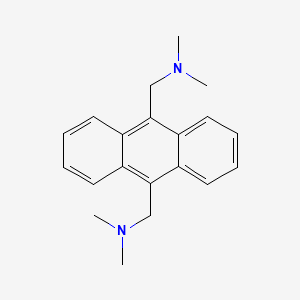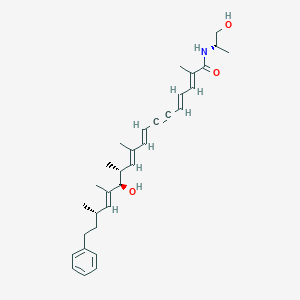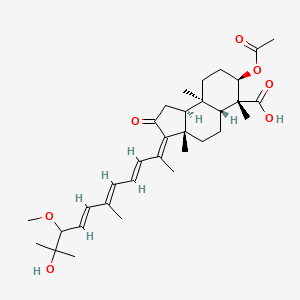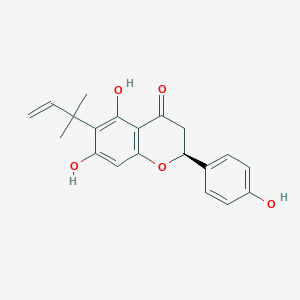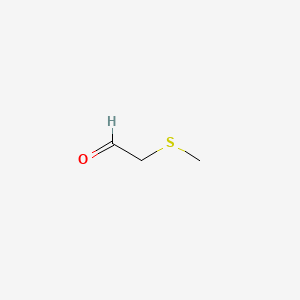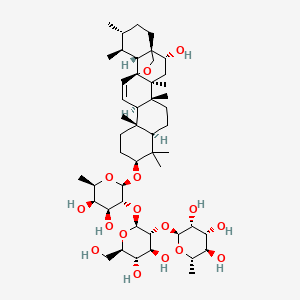
S-methyl-L-ergothioneine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-methyl-L-ergothioneine is an amino acid betaine that is ergothioneine in which the hydrogen attached to the sulfur is replaced by a methyl group. It has been isolated from the deepwater (500-1,600 m) marine sponge Macandrewia azorica. It has a role as a marine metabolite and an animal metabolite. It is an amino-acid betaine, a member of imidazoles and a methyl sulfide. It derives from an ergothioneine.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
- S-methyl-L-ergothioneine (ERGO) is utilized as a potent antioxidant in the study of Alzheimer's disease. Researchers have developed an efficient synthesis of ERGO PET radioligands to study its biodistribution and detect oxidative stress in vivo, particularly in Alzheimer’s disease contexts. This approach aims to facilitate the understanding of ERGO's role in oxidative stress and its potential therapeutic applications in neurodegenerative diseases (Behof et al., 2022).
Microbial and Fungal Biosynthesis Studies
- In microbiology, the biosynthesis of ERGO is a subject of interest, particularly in mycobacteria and fungi. Research has identified and reconstituted the ergothioneine biosynthetic gene cluster in mycobacteria, which involves a methyltransferase that transfers three methyl groups to histidine and an iron(II)-dependent enzyme for oxidative sulfurization of trimethylhistidine. This understanding aids in deciphering the role of ERGO in microbial physiology and its broader implications in human health (Seebeck, 2010).
Nutraceutical Production and Supplementation
- ERGO is being explored for its potential as a nutraceutical due to its antioxidant properties. Studies have focused on the biosynthesis of ERGO in engineered yeast strains like Saccharomyces cerevisiae, which could provide a sustainable and safe means of producing ERGO for dietary supplements. This research is particularly relevant given the compound's potential health benefits and its role in protecting cells from oxidative damage (van der Hoek et al., 2019).
Antioxidant Research
- The antioxidant properties of ERGO are a key area of research. It is being studied for its ability to protect tissues from damage by reactive oxygen species. Investigations into its distribution in the body and its effects on biomarkers of oxidative damage and inflammation are crucial for understanding how ERGO can be used therapeutically to mitigate oxidative stress-related conditions (Cheah et al., 2017).
Ergothioneine in Relation to Frailty and Cognitive Impairment
- Research has also explored the relationship between ERGO levels and cognitive decline, especially in the context of aging and diseases like Alzheimer’s. The correlation between declining ERGO levels and deteriorating cognitive ability offers insights into potential therapeutic interventions targeting ERGO to mitigate cognitive decline (Kondoh et al., 2022).
Copper-Induced Oxidative Damage
- ERGO has been shown to prevent copper-induced oxidative damage to DNA and protein by forming a redox-inactive ergothioneine-copper complex. This suggests its role in mitigating oxidative stress caused by metal ions, which has significant implications for the study of diseases linked to metal ion imbalance and oxidative stress (Zhu et al., 2011).
Propiedades
Fórmula molecular |
C10H17N3O2S |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
(2S)-3-(2-methylsulfanyl-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15)/t8-/m0/s1 |
Clave InChI |
GVQNHIYBRMFCMS-QMMMGPOBSA-N |
SMILES isomérico |
C[N+](C)(C)[C@@H](CC1=CN=C(N1)SC)C(=O)[O-] |
SMILES canónico |
C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



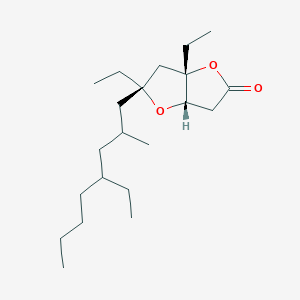
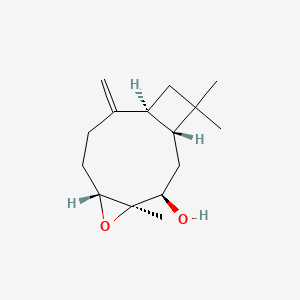
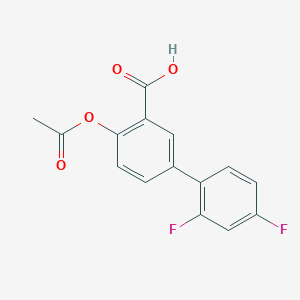
![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)
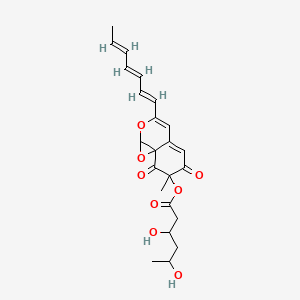
![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)

